REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:10]=[CH:9][C:8](Br)=[CH:7][N:6]=1)=[O:4].C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].[C:64](=[NH:77])([C:71]1[CH:76]=[CH:75][CH:74]=[CH:73][CH:72]=1)[C:65]1[CH:70]=[CH:69][CH:68]=[CH:67][CH:66]=1>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[N:10]=[CH:9][C:8]([N:77]=[C:64]([C:65]2[CH:70]=[CH:69][CH:68]=[CH:67][CH:66]=2)[C:71]2[CH:76]=[CH:75][CH:74]=[CH:73][CH:72]=2)=[CH:7][N:6]=1)=[O:4] |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=N1)Br
|
Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Name
|
Cs2CO3
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
750 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and 1 N NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel flash chromatography (ethyl acetate/heptane)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(C=N1)N=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.83 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |